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A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-

Alpha Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of

a wide array of signaling molecules. Its dysregulation is implicated in the pathogenesis of

numerous diseases, including cancer, autoimmune disorders, and neurodegenerative

conditions. This guide provides a comparative overview of ADAM17 expression in healthy

versus diseased tissues, supported by experimental data and detailed methodologies.

Quantitative Data Summary
The following tables summarize the differential expression of ADAM17 in various diseased

states compared to healthy or control tissues, as documented in multiple studies.
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Cancer Type
Tissue/Sample
Type

Expression
Change in
Cancer vs.
Healthy

Method of
Detection

Reference

Hepatocellular

Carcinoma

(HCC)

Tumor Tissue vs.

Paired Non-

cancerous Liver

Tissue

77.4% of HCC

tissues showed

ADAM17 mRNA

expression,

compared to

35.5% in non-

cancerous tissue

(P < 0.05).

RT-PCR

Significantly

higher ADAM17

expression in

HCC tissues

compared to

normal tissues.

The Cancer

Genome Atlas

(TCGA) and

Genotype-Tissue

Expression

(GTEx) datasets

Colon Cancer
Tumor Tissue vs.

Adjacent Mucosa

3.1 ± 1.8-fold

higher

expression in

tumors.

Not Specified

Ovarian Cancer

Tumor Tissue vs.

Normal Ovarian

Epithelium

Significantly

enhanced gene

expression in

both early and

advanced

ovarian cancer.

Immunohistoche

mistry (IHC)

Various Cancers Tumor Tissues Overexpressed

in many types of

cancer, including

clear cell renal

cell carcinoma,

non-small cell

lung cancer,

Meta-analysis
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esophageal

squamous cell

carcinoma, and

gastric cancer.
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Disease Sample Type

Expression
Change in
Disease vs.
Healthy/Contro
l

Method of
Detection

Reference

Rheumatoid

Arthritis (RA)
Serum

Significantly

higher in RA

patients

compared to

normal and

osteoarthritis

(OA) patients.

ELISA

Synovial Fluid

Higher in RA

patients

compared to OA

patients.

ELISA

Synovial Tissue

Overexpressed

in RA synovial

tissue.

Immunohistoche

mistry

Inflammatory

Myopathy
Serum

Significantly

higher in

inflammatory

myopathy

patients (1048 ±

312 pg/ml)

compared to

healthy controls

(36 ± 18 pg/ml; p

< 0.05).

ELISA

Serum (with

Interstitial Lung

Disease)

Significantly

higher in patients

with ILD (1379 ±

454 pg/ml)

compared to

those without

ELISA
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(413 ± 226

pg/ml; p < 0.05).

ADAM17 in Neurodegenerative Disease

Disease
Tissue/Sample
Type

Expression
Change in
Disease vs.
Healthy

Method of
Detection

Reference

Alzheimer's

Disease (AD)

Cerebral

Microvessels

(APP/PS1

mouse model)

Markedly

reduced

expression.

Not Specified

Brain (AD

patients)

Co-localization

with amyloid

plaques has

been observed.

Not Specified

Key Signaling Pathways Involving ADAM17
ADAM17 plays a pivotal role in several signaling pathways by cleaving and releasing the

ectodomains of transmembrane proteins.
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Caption: Key signaling pathways regulated by ADAM17 activity.
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Experimental Protocols
Accurate measurement of ADAM17 expression is crucial for understanding its role in disease.

Below are generalized methodologies for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Soluble ADAM17
This protocol is for the quantitative detection of ADAM17 in serum, plasma, or synovial fluid.

Coating: Coat a 96-well microplate with a capture antibody specific for ADAM17 and

incubate overnight at 4°C.

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1%

BSA in PBS) for 1-2 hours at room temperature.

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at

room temperature.

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for

ADAM17. Incubate for 1-2 hours at room temperature.

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP)

conjugate. Incubate for 20-30 minutes at room temperature in the dark.

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate for 10-

20 minutes at room temperature in the dark.

Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The

concentration of ADAM17 is determined by comparison to the standard curve.

Western Blot for Cellular ADAM17 Expression
This protocol outlines the detection of ADAM17 protein in cell or tissue lysates.

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

ADAM17 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system. Both the pro-form (~130 kDa)

and mature form (~100 kDa) can be detected.

Quantitative Real-Time PCR (qPCR) for ADAM17 mRNA
Expression
This method quantifies the relative expression of ADAM17 mRNA.

RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse

transcriptase kit.

qPCR Reaction: Set up the qPCR reaction with cDNA, forward and reverse primers for

ADAM17, and a SYBR Green or TaqMan master mix.

Thermal Cycling: Perform the qPCR on a real-time PCR system.

Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the

expression of ADAM17 to a housekeeping gene (e.g., GAPDH, β-actin).
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Immunohistochemistry (IHC) for Tissue Localization of
ADAM17
This technique visualizes the distribution of ADAM17 protein in tissue sections.

Tissue Preparation: Fix tissue in 10% neutral buffered formalin, process, and embed in

paraffin.

Sectioning: Cut 4-5 µm thick sections and mount on slides.

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate

through a graded series of ethanol.

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific

binding with a blocking serum.

Primary Antibody Incubation: Incubate the sections with a primary antibody against ADAM17

overnight at 4°C.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an

avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a

coverslip.

Microscopy: Examine the slides under a light microscope.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing ADAM17 expression.
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Caption: General workflow for analyzing ADAM17 expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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